molecular formula C8H3BrF4O B1378409 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 1236538-66-1

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1378409
M. Wt: 271.01 g/mol
InChI Key: PSTGIBLLFFOZOP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O . It has a molecular weight of 253.02 g/mol . The compound is also known by other names such as 3-BROMO-5-TRIFLUOROMETHYLBENZALDEHYDE .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H . This indicates the specific arrangement of atoms in the molecule. The compound has a bromine atom at the 3rd position, a trifluoromethyl group at the 5th position, and an aldehyde group attached to the benzene ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.02 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 192 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not available in the literature I retrieved .

Scientific Research Applications

Synthesis and Copolymerization

One study explores the synthesis and copolymerization of novel trisubstituted ethylenes, including those derived from ring-substituted benzaldehydes, which are closely related to the structure of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde. These compounds were copolymerized with styrene, indicating the potential of such benzaldehydes in developing new polymeric materials with specific properties such as enhanced thermal stability (Kharas et al., 2016).

Directing Groups in Catalysis

Another significant application involves the use of related compounds as transient directing groups in catalytic processes. For instance, a study found that 2-Fluoro-5-(trifluoromethyl)aniline served as an effective monodentate transient directing group, enabling Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process showcases the potential utility of fluorinated compounds in facilitating selective and efficient synthetic transformations, which could extend to derivatives like 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (Wu et al., 2021).

Material Science and Chemical Synthesis

The research also touches on the functionalization of halogenated pyridines, a process that might be analogous to reactions involving 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, demonstrating its potential in synthesizing carboxylic acids from halogenated compounds. Such methodologies could be applicable in synthesizing various organic molecules, including pharmaceuticals and agrochemicals (Cottet et al., 2004).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also considered harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTGIBLLFFOZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Synthesis routes and methods

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 1.98 mL, 4.94 mmol) was added to a solution of diisopropylamine (0.700 mL, 4.94 mmol) in THF (10 mL) at −30° C. After 15 minutes, the mixture was cooled to −70° C., then 3-bromo-4-fluorobenzotrifluoride (1.00 g, 4.12 mmol) was added. After 30 minutes, anhydrous DMF (0.637 mL, 8.23 mmol) was added dropwise. After 15 minutes, acetic acid (0.50 mL, 8.2 mmol) was added, then the mixture was diluted with ethyl acetate and water. The resulting layers were separated, and the aqueous phase was extracted with ethyl acetate. The combined organics were washed with saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The resulting light yellow oil was used directly for the following step. 1H NMR (500 MHz, CDCl3) δ 10.38 (s, 1H); 8.10-8.15 (m, 2H). LC1: 3.44 min. Compound does not ionize.
Quantity
1.98 mL
Type
reactant
Reaction Step One
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0.7 mL
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reactant
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10 mL
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solvent
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1 g
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reactant
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Quantity
0.637 mL
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reactant
Reaction Step Three
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0.5 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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